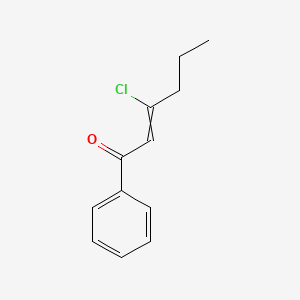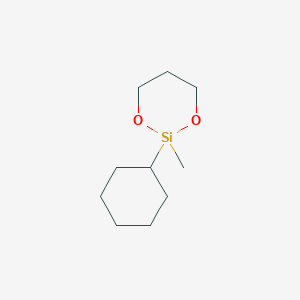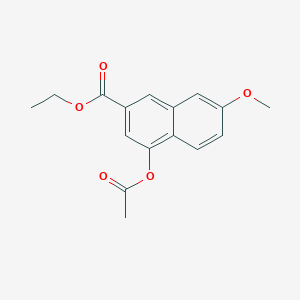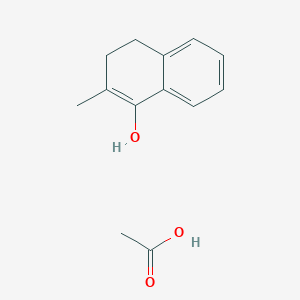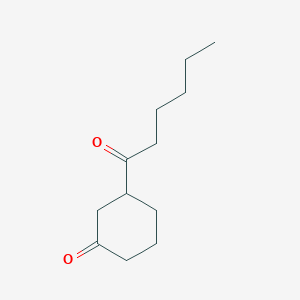
Cyclohexanone, 3-(1-oxohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 3-(1-oxohexyl)- is an organic compound with a complex structure. It consists of a cyclohexanone ring with a hexyl chain attached to the third carbon atom, and an oxo group on the fifth carbon of the hexyl chain. This compound is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group. Cyclohexanone, 3-(1-oxohexyl)- is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(1-oxohexyl)- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where cyclohexanone reacts with hexanal in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification.
Industrial Production Methods
In industrial settings, cyclohexanone, 3-(1-oxohexyl)- is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sodium carbonate or other bases are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 3-(1-oxohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 3-(1-oxohexyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanone, 3-(1-oxohexyl)- involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its effects are mediated through its ability to undergo chemical reactions, such as oxidation and reduction, which alter its structure and function.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone, 3-(1-oxohexyl)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound with a simpler structure.
Cyclohexanol: The reduced form of cyclohexanone.
Cycloheptanone: A similar compound with a seven-carbon ring.
The uniqueness of cyclohexanone, 3-(1-oxohexyl)- lies in its specific structure, which includes both a cyclohexanone ring and a hexyl chain with an oxo group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
143676-04-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
3-hexanoylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
AZUXRKREUPQODA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


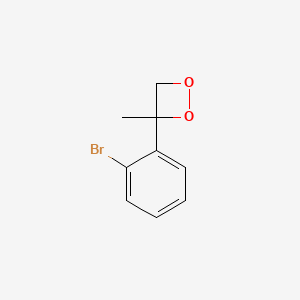
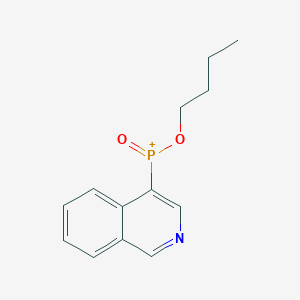
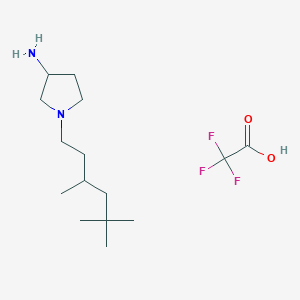
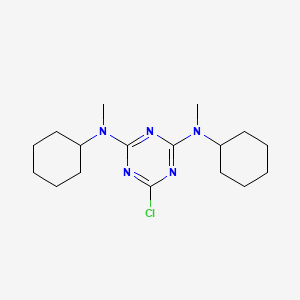

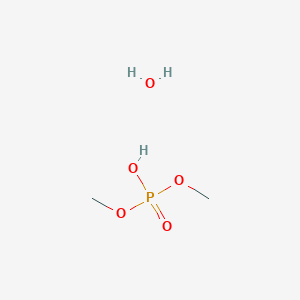
![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
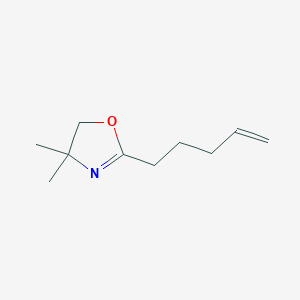

![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
